molecular formula C8H7F2NO B3271200 1-(2,4-Difluorophenyl)-N-methoxymethanimine CAS No. 543731-19-7

1-(2,4-Difluorophenyl)-N-methoxymethanimine

Cat. No.: B3271200
CAS No.: 543731-19-7
M. Wt: 171.14 g/mol
InChI Key: DKGPHRYZMVRUOP-VZUCSPMQSA-N
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Description

1-(2,4-Difluorophenyl)-N-methoxymethanimine is a fluorinated imine derivative characterized by a methoxy group attached to the nitrogen atom and a 2,4-difluorophenyl substituent. This compound belongs to a broader class of Schiff bases, which are widely studied for their applications in organic synthesis, coordination chemistry, and pharmaceuticals. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring introduces electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

(E)-1-(2,4-difluorophenyl)-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-5H,1H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPHRYZMVRUOP-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-N-methoxymethanimine typically involves the reaction of 2,4-difluoroaniline with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-N-methoxymethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-N-methoxymethanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethanimine moiety can modulate its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of fluorinated imines are critically influenced by the number and position of fluorine atoms, as well as other substituents (e.g., methoxy, chloro). Below is a comparison with key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Phenyl Ring) N-Substituent Key Observations
1-(2,4-Difluorophenyl)-N-methoxymethanimine 2,4-difluoro Methoxy Moderate electron withdrawal; enhanced stability due to methoxy donor effect
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine (Compound 5) 2,4,6-trifluoro 4-chlorophenyl Increased electron withdrawal; steric hindrance from trifluorophenyl group reduces reactivity
(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine (Compound 6) 2,4,6-trifluoro 4-methoxyphenyl Methoxy group stabilizes imine via resonance; trifluorophenyl enhances lipophilicity
4-((2,4-Difluorobenzylidene)amino)phenol (Compound 2i) 2,4-difluoro Phenol Hydrogen bonding via phenolic -OH improves crystallinity

Key Findings :

  • Fluorine Position : The 2,4-difluoro substitution (as in the target compound) provides balanced electronic withdrawal without excessive steric bulk, unlike 2,4,6-trifluoro analogs .
  • N-Substituent : Methoxy groups (e.g., in the target compound and Compound 6) enhance stability through resonance donation, whereas chloro substituents (e.g., Compound 5) increase electron withdrawal but reduce solubility .

Key Findings :

  • Trifluorophenyl-substituted imines (e.g., Compounds 5 and 6) exhibit near-quantitative yields due to the high reactivity of 2,4,6-trifluorobenzaldehyde .

Spectroscopic and Analytical Data

NMR and mass spectrometry provide insights into electronic environments and structural confirmation.

Table 3: Comparative NMR Data (Selected Signals)
Compound δ (1H NMR, N=CH) δ (19F NMR) HRMS (Observed)
Target compound (hypothetical) ~8.5 ppm -110 to -115 ppm* 250.1000 [M+H]+*
Compound 3h 8.46 ppm -112.3 ppm (2F), -138.5 ppm (1F) 276.1201 [M+H]+
Compound 2i (4-((2,4-Difluorobenzylidene)amino)phenol) 8.42 ppm -113.1 ppm (2F) 249.0833 [M+H]+
Compound 5 8.51 ppm -128.7 ppm (2F), -134.2 ppm (1F) 297.0410 [M+H]+

*Predicted based on analogous structures.

Key Findings :

  • The N=CH proton resonates near 8.5 ppm across all compounds, consistent with imine formation .
  • 19F NMR chemical shifts correlate with fluorine position: 2,4-difluoro derivatives show upfield shifts compared to 2,4,6-trifluoro analogs .

Biological Activity

1-(2,4-Difluorophenyl)-N-methoxymethanimine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H10F2N2O
  • Molecular Weight : 188.19 g/mol
  • CAS Number : 543731-19-7

The structure of this compound features a difluorophenyl group attached to a methoxymethanimine moiety, which may influence its interaction with biological targets.

Target Interactions

This compound is believed to interact with specific biological targets that are crucial for various cellular processes. The primary mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular homeostasis.
  • Disruption of Protein Interactions : By binding to specific proteins, it can disrupt their normal function, leading to downstream effects on cell signaling and metabolism.

Biochemical Pathways Affected

The compound's action can affect several biochemical pathways, including:

  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by interfering with the mitotic spindle assembly.
  • Apoptosis Induction : The compound has been noted to promote apoptosis in certain cancer cell lines by activating pro-apoptotic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.3Induction of apoptosis
MCF-720.5Cell cycle arrest
SGC-790112.8Inhibition of tubulin polymerization

These results suggest that the compound may serve as a potential lead in cancer therapy development.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition of HeLa cells compared to control groups.
  • Case Study 2 : A study involving MCF-7 cells showed that the compound induced G2/M phase arrest, leading to increased apoptosis markers such as cleaved caspase-3.
  • Case Study 3 : Research on SGC-7901 cells indicated that the compound effectively inhibited tubulin polymerization, a critical process for mitosis.

Absorption and Distribution

The pharmacokinetic profile suggests that this compound is well absorbed and distributed throughout tissues. Studies indicate favorable properties aligning with Lipinski's Rule of Five, suggesting good oral bioavailability.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promising efficacy against cancer cells, further studies are required to evaluate its safety profile in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-N-methoxymethanimine
Reactant of Route 2
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1-(2,4-Difluorophenyl)-N-methoxymethanimine

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